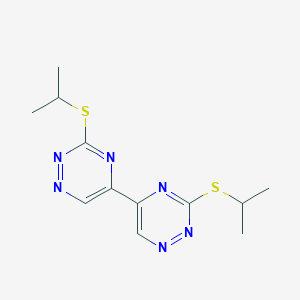

![molecular formula C18H20ClFN2O3S2 B300439 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide, also known as CFTR modulator VX-809 or Lumacaftor, is a chemical compound that has been extensively studied for its potential in treating cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to life-threatening complications. VX-809 is a promising drug that has shown potential in improving CF symptoms by targeting the underlying genetic defect.

Mecanismo De Acción

VX-809 works by binding to the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and helping it to fold correctly. This allows the protein to reach the cell surface and function properly. VX-809 has been shown to improve the trafficking of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide to the cell surface, leading to increased chloride ion transport in CF patients.

Biochemical and Physiological Effects

VX-809 has been shown to improve lung function in CF patients by increasing chloride ion transport. It has also been shown to reduce the production of mucus in the lungs, which can help to prevent infections. In addition, VX-809 has been shown to improve the nutritional status of CF patients by improving the absorption of nutrients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

VX-809 is a promising drug for the treatment of CF, but it has some limitations in laboratory experiments. One limitation is that it is only effective in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another limitation is that it may not be effective in all patients, and more research is needed to identify the patients who are most likely to benefit from the drug.

Direcciones Futuras

There are several future directions for the development of VX-809 and other N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators. One direction is to develop more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators that can correct a wider range of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations. Another direction is to develop combination therapies that can target multiple aspects of CF pathophysiology. Finally, more research is needed to identify biomarkers that can be used to predict the response to N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and monitor their effectiveness in patients.

Conclusion

In conclusion, VX-809 is a promising drug for the treatment of CF that has shown potential in improving lung function and reducing mucus production. It works by correcting the defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein and improving chloride ion transport. While there are limitations to its use in laboratory experiments, the development of more effective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide modulators and combination therapies could lead to improved outcomes for CF patients.

Métodos De Síntesis

The synthesis of VX-809 involves several steps, including the reaction of 3-chlorobenzyl mercaptan with ethylene oxide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-fluoro-N-(methylsulfonyl)aniline to form N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained after several purification steps.

Aplicaciones Científicas De Investigación

VX-809 has been extensively studied for its potential in treating CF. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide) gene, which leads to the production of defective N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide protein. VX-809 is a N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide corrector that helps to restore the function of the defective protein. It has been shown to improve CF symptoms, including lung function, in patients with specific N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide mutations.

Propiedades

Nombre del producto |

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide |

|---|---|

Fórmula molecular |

C18H20ClFN2O3S2 |

Peso molecular |

430.9 g/mol |

Nombre IUPAC |

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(4-fluoro-N-methylsulfonylanilino)acetamide |

InChI |

InChI=1S/C18H20ClFN2O3S2/c1-27(24,25)22(17-7-5-16(20)6-8-17)12-18(23)21-9-10-26-13-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |

Clave InChI |

XUSNEVOQDDNYOR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |

SMILES canónico |

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F |

Solubilidad |

38 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

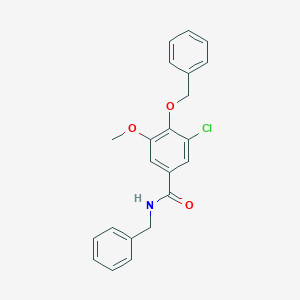

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]ethanone (3-methylphenyl)hydrazone](/img/structure/B300356.png)

![2-methyl-N-[(Z)-1-(3-phenyl-1,2,4-triazin-5-yl)ethylideneamino]aniline](/img/structure/B300357.png)

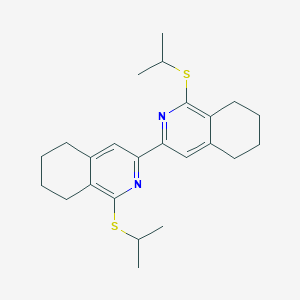

![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)

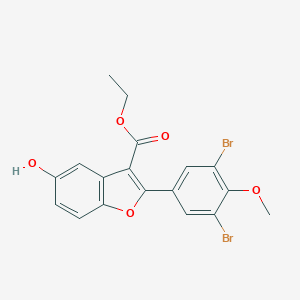

![3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}](/img/structure/B300363.png)

![Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate](/img/structure/B300366.png)

![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)

![2-{8-[4-(3-hydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300369.png)

![3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B300370.png)

![3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)